![molecular formula C7H12O B1456847 Spiro[3.3]heptan-1-ol CAS No. 1823960-41-3](/img/structure/B1456847.png)

Spiro[3.3]heptan-1-ol

Vue d'ensemble

Description

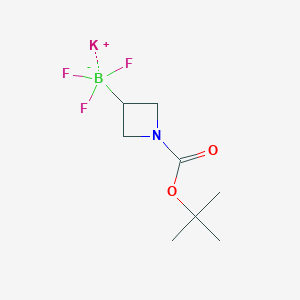

Spiro[3.3]heptan-1-OL is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

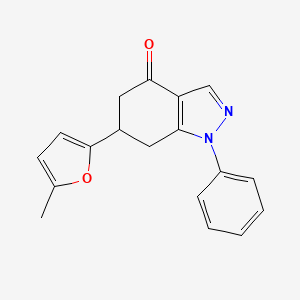

Synthèse de structures de carbènes tendues

Le Spiro[3.3]heptan-1-ol est utilisé dans la synthèse de structures de carbènes tendues, qui sont essentielles à l'étude des mécanismes réactionnels et au développement de nouvelles méthodologies synthétiques . La capacité du composé à subir des déplacements compétitifs d'atomes de carbone 1,2 en raison de ses conformères distincts à anneaux plissés en fait un sujet précieux en chimie computationnelle et en modèles théoriques.

Réarrangements semi-pinacoliques de relocalisation de contrainte

Les chercheurs ont développé de nouvelles approches pour la formation de motifs de spiro[3.3]heptan-1-one fortement tendus par des réarrangements semi-pinacoliques de relocalisation de contrainte à partir de this compound . Ce processus est important pour la synthèse régio- et stéréospécifique de composés spiro optiquement actifs, qui sont importants en chimie médicinale.

Développement de méthodologies de synthèse organique

Le this compound sert de matière première pour le développement de nouvelles méthodologies de synthèse organique. Sa structure unique permet d'explorer les énergies de tension cyclique et le potentiel de découverte de nouvelles voies de réaction, ce qui peut conduire à la synthèse de molécules organiques complexes .

Sciences des matériaux et chimie bio-organique

Le squelette du composé est exploré comme motif rigide-linéaire dans les sciences des matériaux et la chimie bio-organique. Son incorporation dans des structures moléculaires plus grandes peut conduire au développement de nouveaux matériaux présentant les propriétés souhaitées, telles qu'une stabilité accrue ou de nouvelles caractéristiques électroniques .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés du this compound sont étudiés pour leurs applications thérapeutiques potentielles. La structure spirocyclique se retrouve souvent dans les molécules bioactives, et sa manipulation peut conduire à la découverte de nouveaux médicaments présentant une efficacité et une sélectivité accrues .

Chimie computationnelle et modélisation moléculaire

Le this compound est utilisé en chimie computationnelle pour la modélisation moléculaire. Ses propriétés conformationnelles uniques donnent un aperçu de la stabilité et de la réactivité moléculaires, aidant à la conception de molécules présentant des fonctions ou des activités spécifiques .

Études d'activation chimique

Le composé est également impliqué dans des études liées à l'activation chimique. La compréhension de son profil énergétique lors des processus d'activation chimique peut éclairer la conception de catalyseurs et le développement de réactions chimiques plus efficaces .

Analyse spectroscopique avancée

Enfin, le this compound est utilisé dans des analyses spectroscopiques avancées, telles que la spectroscopie RMN, pour élucider la structure de molécules complexes. Ses caractéristiques RMN distinctives en font un étalon utile à des fins de comparaison et d'identification .

Analyse Biochimique

Biochemical Properties

Spiro[3.3]heptan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Furthermore, this compound has been found to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity . For example, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes enhance the solubility and excretion of this compound, thereby regulating its levels within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . It has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The presence of specific targeting signals within its structure facilitates its transport to these compartments, ensuring its proper localization and function.

Propriétés

IUPAC Name |

spiro[3.3]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSNBRGUEFLZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823960-41-3 | |

| Record name | spiro[3.3]heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)